molecular formula C15H11ClO3 B121030 2-(4-Chloro-3-methylbenzoyl)benzoic acid CAS No. 141123-11-7

2-(4-Chloro-3-methylbenzoyl)benzoic acid

Cat. No.: B121030
CAS No.: 141123-11-7
M. Wt: 274.7 g/mol
InChI Key: XNHZUUJHQSXXIJ-UHFFFAOYSA-N
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Description

Contextualization within Benzoic Acid Derivatives Chemistry

Benzoic acid and its derivatives are a cornerstone of organic chemistry, with wide-ranging applications in pharmaceuticals, polymers, and material science. mdpi.com The reactivity of the carboxylic acid group and the possibility of substitution on the benzene (B151609) ring allow for the synthesis of a vast array of molecules with tailored properties.

The structure of 2-(4-Chloro-3-methylbenzoyl)benzoic acid is characterized by a benzoic acid core with a 4-chloro-3-methylbenzoyl substituent at the ortho position. This places it within the family of benzophenone (B1666685) derivatives, which are known for their photoreactive properties. ontosight.ai The presence of a chlorine atom and a methyl group on the benzoyl moiety influences the electronic properties and reactivity of the molecule. Halogens, like chlorine, are known to be deactivating yet ortho-, para-directing in electrophilic aromatic substitution reactions due to a combination of inductive and mesomeric effects. ethz.ch

The synthesis of such aroylbenzoic acids is typically achieved through a Friedel-Crafts acylation reaction. researchgate.net In the case of this compound, this would likely involve the reaction of phthalic anhydride (B1165640) with 2-chloro-1-methylbenzene in the presence of a Lewis acid catalyst, such as aluminum chloride. kyushu-u.ac.jp This reaction is a fundamental method for forming carbon-carbon bonds to an aromatic ring.

While specific studies detailing the role of this compound in advanced organic synthesis are scarce, the applications of its structural analogs provide insight into its potential research significance. For instance, the closely related compound 2-(4-chlorobenzoyl)benzoic acid is utilized as a raw material in the polymer industry for the preparation of bisphthalazinone monomers. sarex.com These monomers are essential for synthesizing high-performance polymers like poly(arylene ether)s, poly(arylene thioether)s, and poly(arylene sulfone)s. sarex.com Given its structural similarity, this compound could potentially serve as a monomer or an intermediate in the synthesis of novel polymers with specific thermal or mechanical properties.

Furthermore, benzoic acid derivatives are prevalent in medicinal chemistry. preprints.org For example, derivatives of salicylic (B10762653) acid (2-hydroxybenzoic acid) have been explored for their analgesic and anti-inflammatory properties. nih.gov Research on compounds like 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid has shown potential for developing new therapeutic agents. nih.gov The unique substitution pattern of this compound could offer a scaffold for the development of new pharmaceutical compounds, where the chloro and methyl groups can be modified to fine-tune biological activity.

The general class of benzophenone derivatives, to which this compound belongs, is also important in photochemistry and can be used as photoinitiators in polymerization processes. ontosight.ai Although not explicitly documented for this specific molecule, this represents another avenue of potential research interest.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chloro-3-methylbenzoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO3/c1-9-8-10(6-7-13(9)16)14(17)11-4-2-3-5-12(11)15(18)19/h2-8H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNHZUUJHQSXXIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C2=CC=CC=C2C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90357959
Record name 2-(4-chloro-3-methylbenzoyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141123-11-7
Record name 2-(4-chloro-3-methylbenzoyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Studies

Electrophilic Aromatic Substitution Reactions on the Benzoyl Ring

The benzoyl ring of the molecule, containing a chloro, a methyl, and a large acyl substituent (the 2-carboxybenzoyl group), is subject to electrophilic aromatic substitution. The regiochemical outcome of such reactions is dictated by the cumulative electronic and steric effects of these substituents.

The introduction of a nitro group (–NO₂) onto the benzoyl ring is a classic example of an electrophilic aromatic substitution reaction. While specific studies on the nitration of 2-(4-chloro-3-methylbenzoyl)benzoic acid are not extensively documented, the regioselectivity can be predicted by analyzing the directing effects of the existing substituents.

Research on the closely related isomer, 2-(3-chloro-4-methylbenzoyl)benzoic acid, provides significant insight into the expected outcomes. In that case, nitration yields primarily 2-(3-chloro-4-methyl-6-nitrobenzoyl)benzoic acid (70–80% yield), with smaller amounts of the 2-nitro (10–15%) and 5-nitro isomers. This suggests that the position ortho to the methyl group and meta to the chloro group is highly activated.

For this compound, the potential sites for nitration on the benzoyl ring are positions 2, 5, and 6. The directing effects of the substituents must be considered to determine the most likely product(s).

The outcome of electrophilic aromatic substitution on the benzoyl ring is governed by the interplay of the directing effects of the three substituents: the 3-methyl group, the 4-chloro group, and the C1-acyl group.

Methyl Group (-CH₃): As an alkyl group, it is an activating substituent and directs incoming electrophiles to the ortho and para positions (positions 2 and 5) relative to itself.

Chloro Group (-Cl): Halogens are deactivating substituents due to their inductive electron-withdrawing effect, but they are ortho, para-directors because their lone pairs can stabilize the carbocation intermediate through resonance. google.com It directs to positions 3 and 5.

Acyl Group (-COR): The 2-carboxybenzoyl group is a deactivating meta-director due to its strong electron-withdrawing nature. chemicalbook.com It directs incoming electrophiles to positions 3 and 5 relative to its point of attachment.

Considering the positions on the 4-chloro-3-methylbenzoyl ring:

Position 2: ortho to the methyl group, meta to the chloro group. This position is activated by the methyl group.

Position 5: para to the methyl group, ortho to the chloro group, and meta to the acyl group. This position is favored by all three substituents.

Position 6: ortho to the methyl group, meta to the chloro group. This position is also activated by the methyl group.

The convergence of directing effects strongly suggests that substitution is most likely to occur at position 5 . Steric hindrance from the large 2-carboxybenzoyl group might slightly disfavor substitution at the adjacent position 6. Therefore, the primary product of electrophilic substitution reactions like nitration is predicted to be the 5-substituted derivative.

Directing Effects of Substituents on the Benzoyl Ring
SubstituentTypeDirecting EffectFavored Positions
3-Methyl (-CH₃)ActivatingOrtho, Para2, 5
4-Chloro (-Cl)DeactivatingOrtho, Para3, 5
1-Acyl (-COR)DeactivatingMeta3, 5

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can be converted into a variety of derivatives, including acid chlorides, anhydrides, and esters.

The carboxylic acid can be readily converted to the corresponding acid chloride, 2-(4-chloro-3-methylbenzoyl)benzoyl chloride. This transformation is typically achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF). The excess thionyl chloride can be removed by distillation after the reaction is complete. While this specific conversion is not detailed in the literature, the methodology is standard for benzoic acid derivatives.

Anhydride (B1165640) formation is another common derivatization. This can occur through intramolecular cyclization to form a cyclic anhydride if a second carboxylic acid group were present in a suitable position, or through intermolecular dehydration between two molecules of the acid, though the formation of an acid chloride is a more common intermediate step for creating other derivatives.

Esterification of the carboxylic acid group is a fundamental transformation. This reaction is typically carried out by heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). This process, known as Fischer esterification, is an equilibrium reaction. To drive the reaction towards the ester product, the water formed as a byproduct is usually removed. For example, reacting this compound with methanol (B129727) under acidic conditions would yield methyl 2-(4-chloro-3-methylbenzoyl)benzoate.

Reactions Involving the Keto Group

The ketone functional group in this compound serves as a critical reactive site, primarily for intramolecular cyclization reactions.

The most significant reaction of the keto group in 2-aroylbenzoic acids is the acid-catalyzed intramolecular electrophilic substitution, which results in the formation of a tricyclic anthraquinone (B42736) system. Heating this compound in a strong dehydrating acid, such as concentrated sulfuric acid or fuming sulfuric acid, causes the carboxylic acid proton to activate the keto group, which then allows the carboxyl-bearing ring to attack the substituted benzoyl ring, leading to cyclization and dehydration. google.com This reaction would produce a substituted anthraquinone, specifically 2-chloro-3-methylanthraquinone. This cyclization is a key step in the synthesis of many anthraquinone dyes and intermediates from phthalic anhydride and substituted benzenes. chemicalbook.comwikipedia.orgresearchgate.net

While other typical ketone reactions, such as reduction to a secondary alcohol or reductive deoxygenation to a methylene (B1212753) group, are theoretically possible, the intramolecular cyclization to form the highly stable anthraquinone core is the most characteristic and synthetically important transformation for this class of compounds.

Cyclization Reactions and Heterocycle Formation from Benzoylbenzoic Acid Precursors

2-(Aroyl)benzoic acids, including this compound, are versatile precursors in the synthesis of various fused ring systems, most notably anthraquinones. The intramolecular cyclization is a key transformation, typically achieved through electrophilic substitution onto the benzoic acid ring, driven by the activation of the carboxylic acid group under strongly acidic conditions.

The most prominent reaction is the formation of anthraquinones. This is generally accomplished by heating the benzoylbenzoic acid in a dehydrating acid medium, such as concentrated sulfuric acid or polyphosphoric acid (PPA). The process involves the protonation of the carboxylic acid, followed by an intramolecular electrophilic attack of the resulting acylium ion on the electron-rich aroyl ring. Subsequent dehydration and aromatization yield the tricyclic anthraquinone core. For this compound, this reaction is expected to yield 2-chloro-1-methylanthraquinone. The reaction conditions, such as temperature and the choice of acid, are crucial for achieving high yields and minimizing side reactions like sulfonation. juniperpublishers.com

Beyond anthraquinone synthesis, 2-aroylbenzoic acids can be utilized to construct a variety of other heterocyclic frameworks. acs.org The presence of both a ketone and a carboxylic acid functionality allows for condensation reactions with various dinucleophiles. For instance, reaction with hydrazine (B178648) hydrate (B1144303) can lead to the formation of phthalazinone derivatives. In this case, the hydrazine initially reacts with the keto-carbonyl group to form a hydrazone, which is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the carboxylic acid group, leading to the formation of a stable six-membered heterocyclic ring. This reactivity opens pathways to a diverse range of fused heterocyclic compounds with potential applications in medicinal chemistry and materials science. rsc.org

Table 1: Cyclization and Heterocycle Formation Reactions

Starting MaterialReagent(s)ProductReaction Type
This compoundConcentrated H₂SO₄, Heat2-Chloro-1-methylanthraquinoneIntramolecular Electrophilic Cyclization
This compoundHydrazine hydrate (NH₂NH₂·H₂O)4-(4-Chloro-3-methylphenyl)-2,3-dihydrophthalazine-1-oneCondensation/Cyclization

Reductive Transformations and Dearomatization Mechanisms

The chemical structure of this compound offers multiple sites for reduction, including the ketone carbonyl group, the carboxylic acid, and the aromatic rings. The specific outcome of a reduction reaction is highly dependent on the reagents and conditions employed.

A common transformation for aroylbenzoic acids is the complete reduction of the ketone carbonyl to a methylene group (CH₂). This deoxygenation can be achieved through classic methodologies such as the Clemmensen reduction or the Wolff-Kishner reduction.

Clemmensen Reduction : This method involves the use of zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. wikipedia.org It is particularly effective for aryl-alkyl ketones that are stable in strongly acidic conditions. juniperpublishers.com The reaction proceeds on the surface of the zinc, and its mechanism is complex, involving organozinc intermediates. acs.org Applying these conditions to this compound would yield 2-(4-chloro-3-methylbenzyl)benzoic acid.

Wolff-Kishner Reduction : For substrates that are sensitive to strong acid, the Wolff-Kishner reduction provides an alternative under strongly basic conditions. wikipedia.org The reaction involves the formation of a hydrazone intermediate by reacting the ketone with hydrazine, followed by deprotonation and elimination of nitrogen gas upon heating with a strong base like potassium hydroxide (B78521) in a high-boiling solvent (e.g., diethylene glycol). byjus.com This process also results in the formation of 2-(4-chloro-3-methylbenzyl)benzoic acid.

Catalytic hydrogenation offers a pathway to reduce the aromatic rings or the carboxylic acid group. The selective hydrogenation of the aromatic rings of benzoic acid derivatives to their corresponding cyclohexanecarboxylic acids can be achieved using catalysts like rhodium on carbon (Rh/C) or ruthenium on carbon (Ru/C) under hydrogen pressure. mdpi.comcabidigitallibrary.org The conditions can be tuned to favor the reduction of one ring over the other, although selectivity can be challenging. The carboxylic acid group is generally more difficult to reduce but can be hydrogenated to a primary alcohol (benzyl alcohol derivative) using specific catalytic systems, such as Ru-Sn/Al₂O₃ or Pt/SnO₂ under high pressure and temperature. researchgate.netqub.ac.uk

Dearomatization of the benzoic acid ring can also occur under specific conditions, such as Birch reduction (dissolving metal in liquid ammonia (B1221849) with an alcohol), which would reduce the benzene (B151609) ring containing the carboxyl group to a non-conjugated cyclohexadiene derivative. However, such reactions are less common for this class of compounds compared to the reduction of the ketone or catalytic hydrogenation of the rings.

Table 2: Reductive Transformations

TransformationReagent(s) and ConditionsProduct
Ketone to MethyleneZn(Hg), conc. HCl, Heat (Clemmensen)2-(4-Chloro-3-methylbenzyl)benzoic acid
Ketone to MethyleneH₂NNH₂, KOH, Heat (Wolff-Kishner)2-(4-Chloro-3-methylbenzyl)benzoic acid
Aromatic Ring ReductionH₂, Rh/C or Ru/C, Pressure, Heat2-(4-Chloro-3-methylcyclohexylcarbonyl)cyclohexanecarboxylic acid
Carboxylic Acid to AlcoholH₂, Ru-Sn/Al₂O₃ or Pt/SnO₂, High P/T[2-(4-Chloro-3-methylbenzoyl)phenyl]methanol

Nucleophilic Substitution Reactions

The chlorine atom on the benzoyl ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr). Aromatic rings are typically electron-rich and resistant to attack by nucleophiles. However, the presence of a strong electron-withdrawing group, such as the benzoyl moiety, para to the halogen leaving group significantly activates the ring towards nucleophilic attack. wikipedia.org

The SNAr mechanism is a two-step addition-elimination process. pressbooks.pub In the first, rate-determining step, a nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the ortho and para positions relative to the point of attack, and is effectively stabilized by the electron-withdrawing benzoyl group. masterorganicchemistry.com In the second, faster step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored.

A variety of nucleophiles can be employed to displace the chloride, leading to a range of substituted derivatives. Common nucleophiles include:

Alkoxides (e.g., sodium methoxide (B1231860), NaOMe) , which would yield the corresponding methoxy (B1213986) derivative, 2-(4-methoxy-3-methylbenzoyl)benzoic acid.

Amines (e.g., ammonia, alkylamines, anilines) , which would result in the formation of amino-substituted products. For example, reaction with ammonia would produce 2-(4-amino-3-methylbenzoyl)benzoic acid.

Thiolates (e.g., sodium thiomethoxide, NaSMe) , which would give the corresponding methylthio-ether.

The reaction conditions typically involve heating the substrate with the nucleophile, often in a polar aprotic solvent like DMSO or DMF, which can help to solvate the cation of the nucleophilic salt and increase the nucleophile's reactivity. acsgcipr.org

Table 3: Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophile (Nu⁻)Reagent ExampleProduct
MethoxideSodium methoxide (NaOMe)2-(4-Methoxy-3-methylbenzoyl)benzoic acid
AmineAmmonia (NH₃)2-(4-Amino-3-methylbenzoyl)benzoic acid
HydroxideSodium hydroxide (NaOH)2-(4-Hydroxy-3-methylbenzoyl)benzoic acid
ThiolateSodium thiomethoxide (NaSMe)2-(4-(Methylthio)-3-methylbenzoyl)benzoic acid

Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.

The ¹H NMR spectrum of 2-(4-Chloro-3-methylbenzoyl)benzoic acid is expected to show signals corresponding to the distinct protons in its structure. The aromatic region would display complex multiplets for the protons on the two benzene (B151609) rings. A singlet corresponding to the methyl group protons would likely appear upfield, and a broad singlet for the carboxylic acid proton would be observed far downfield.

For comparison, the ¹H NMR spectral data for related compounds are presented below:

Compound Name¹H NMR Data (Solvent)
2-(4-Methylbenzoyl)benzoic acidData not explicitly detailed in search results.
4-Chloro-3-methylbenzoic acidData not explicitly detailed in search results.
2-Chlorobenzoic acid(CDCl₃): δ 8.09 (d, J = 7.44 Hz, 1H), 7.50 (m, 1H), 7.40 (m, 1H), 7.31 (m, 1H) rsc.org
3-Chlorobenzoic acid(DMSO): δ 13.34 (s, 1H), 7.79 (m, 2H), 7.70 (m, 1H), 7.55 (t, J = 8.08 Hz, 1H) rsc.org

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carbonyl carbons of the ketone and carboxylic acid, the quaternary carbons, the carbons bearing substituents (chloro and methyl groups), and the aromatic CH carbons.

¹³C NMR data for analogous compounds are as follows:

Compound Name¹³C NMR Data (Solvent)
2-(4-Methylbenzoyl)benzoic acidData not explicitly detailed in search results.
4-Chloro-3-methylbenzoic acidData not explicitly detailed in search results.
2-Chlorobenzoic acid(CDCl₃): δ 171.09, 134.83, 133.65, 132.54, 131.56, 128.46, 126.75 rsc.org
3-Chlorobenzoic acid(DMSO): δ 166.54, 133.82, 133.37, 133.15, 131.30, 129.30, 128.37 rsc.org

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in definitively assigning the proton and carbon signals and confirming the connectivity of the atoms in this compound. For instance, HMBC would show correlations between the carbonyl carbons and nearby protons, helping to establish the orientation of the two aromatic rings relative to the ketone and carboxylic acid groups. No specific 2D NMR data for this compound was found in the provided search results.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretches of the ketone and carboxylic acid, C-Cl stretching, and C-H stretches of the aromatic rings and the methyl group.

Characteristic IR data for related compounds include:

Compound NameIR Data (cm⁻¹)
2-(4-Methylbenzoyl)benzoic acidSpectral data available but specific peak values not listed. chemicalbook.com
4-Chloro-3-methylbenzoic acidSpectral data available but specific peak values not listed. chemicalbook.com
2-(4-Fluoro-3-methylbenzoyl)benzoic acidVapor Phase (Gas) Infrared Spectrum data is available. spectrabase.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₅H₁₁ClO₃), the expected monoisotopic mass would be approximately 274.04 g/mol . The mass spectrum would show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak with an intensity of about one-third of the [M]⁺ peak, which is indicative of the presence of a chlorine atom. Fragmentation patterns would likely involve the loss of CO, CO₂, and other fragments from the parent molecule.

The NIST WebBook provides mass spectrometry data for the related compound 2-(4-methylbenzoyl)benzoic acid, showing its electron ionization mass spectrum. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of two aromatic rings and a benzophenone-like chromophore in this compound suggests that it would absorb UV light. The spectrum would likely show multiple absorption bands corresponding to π-π* transitions of the aromatic systems. No specific UV-Vis data for this compound or its close analogs were found in the provided search results, though data for 2-chlorobenzoic acid is available. nist.gov

X-ray Crystallography for Solid-State Structure Determination

Detailed crystallographic data, including unit cell dimensions, space group, and bond lengths/angles for this compound, have not been reported in published crystallographic databases. This information is essential for definitively determining the compound's solid-state structure, molecular geometry, and intermolecular interactions.

Elemental Analysis for Compositional Verification

Experimentally determined elemental analysis data for this compound, which would provide the weight percentages of Carbon, Hydrogen, and other elements, is not available in the reviewed sources. This analysis is a fundamental technique used to confirm the empirical formula of a synthesized compound.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methodologies such as Density Functional Theory (DFT) have become standard for obtaining accurate predictions of molecular structure and properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For a molecule like 2-(4-Chloro-3-methylbenzoyl)benzoic acid, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can elucidate its electronic properties and reactivity. researchgate.netmdpi.com

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. The distribution of these frontier orbitals also reveals potential sites for electrophilic and nucleophilic attack. For instance, in related benzophenone (B1666685) derivatives, the HOMO is often localized on the electron-rich aromatic rings, while the LUMO is centered on the carbonyl group and the electron-withdrawing parts of the molecule.

Reactivity descriptors, such as ionization potential, electron affinity, electronegativity, global hardness, and softness, can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in chemical reactions.

Table 1: Calculated Electronic Properties of a Representative Benzophenone Derivative

ParameterValue
HOMO Energy-6.5 eV
LUMO Energy-2.1 eV
Energy Gap (ΔE)4.4 eV
Ionization Potential6.5 eV
Electron Affinity2.1 eV
Global Hardness2.2 eV
Global Softness0.45 eV⁻¹

Note: The data in this table is illustrative for a generic benzophenone derivative and not specific to this compound, as direct computational studies were not found.

Computational vibrational frequency analysis is a valuable tool for interpreting experimental FT-IR and Raman spectra. By calculating the harmonic vibrational frequencies using DFT, a theoretical spectrum can be generated. ijtsrd.comresearchgate.netnih.gov This calculated spectrum, when appropriately scaled to account for anharmonicity and other systematic errors, can be compared with the experimental spectrum to assign the observed vibrational bands to specific molecular motions. scirp.org

For this compound, key vibrational modes would include:

C=O stretching: The two carbonyl groups (ketone and carboxylic acid) would exhibit strong, distinct stretching vibrations.

O-H stretching: The carboxylic acid hydroxyl group would show a broad stretching band.

C-H stretching: Aromatic and methyl C-H stretching vibrations would appear at higher wavenumbers.

C-Cl stretching: A characteristic stretching vibration for the chloro-substituent.

Aromatic C=C stretching: Multiple bands corresponding to the vibrations of the two benzene (B151609) rings.

Potential Energy Distribution (PED) analysis can be performed to provide a quantitative assignment of each vibrational mode to the contributions of different internal coordinates (stretching, bending, torsion), offering a detailed understanding of the molecule's vibrational dynamics.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in a Substituted Benzoyl Benzoic Acid

Functional GroupVibrational ModeCalculated Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretch~3500
Carboxylic AcidC=O stretch~1750
KetoneC=O stretch~1680
Aromatic RingsC=C stretch1600-1450
Methyl GroupC-H stretch2950-2850
Chloro GroupC-Cl stretch800-600

Note: These are typical wavenumber ranges and are not based on a specific calculation for this compound.

Computational methods can be used to perform a systematic scan of the potential energy surface by rotating key dihedral angles. This allows for the identification of stable conformers (local minima on the potential energy surface) and the transition states that connect them. The relative energies of these conformers can be calculated to determine the most stable, and therefore most populated, conformation at a given temperature. For similar ortho-substituted benzoic acids, it has been shown that both planar and non-planar conformers can exist, with the relative stability being influenced by intramolecular interactions such as hydrogen bonding and steric hindrance. mdpi.com

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often difficult to probe experimentally.

For any proposed reaction mechanism involving this compound, computational methods can be used to locate and characterize the transition state (TS) structure. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate.

The geometry of the TS provides a snapshot of the bond-breaking and bond-forming processes. Vibrational frequency analysis of the TS structure is crucial for its confirmation; a true transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate that leads from reactants to products.

Once the reactants, products, and transition states for a reaction have been identified and their energies calculated, a reaction pathway energetic profile (also known as a reaction coordinate diagram) can be constructed. This profile plots the energy of the system as a function of the reaction coordinate.

From this profile, key energetic parameters can be determined:

Activation Energy (Ea): The energy difference between the reactants and the transition state. This is a primary determinant of the reaction rate.

Reaction Energy (ΔErxn): The energy difference between the reactants and the products, indicating whether the reaction is exothermic or endothermic.

By mapping out the energetic profiles for different possible reaction pathways, the most favorable mechanism can be identified as the one with the lowest activation energy. This approach is invaluable for understanding reaction selectivity and for designing more efficient synthetic routes.

Academic Applications in Chemical Synthesis and Materials Science

A Versatile Intermediate in Complex Organic Synthesis

The utility of 2-(4-Chloro-3-methylbenzoyl)benzoic acid as a foundational component is evident in several areas of chemical production, from agriculture to advanced materials. Its reactive nature allows it to be a key starting point for building more intricate molecular architectures.

Precursor in Agrochemical Synthesis

In the field of agrochemicals, benzoic acid derivatives are recognized for their role as precursors to herbicides. While specific biological efficacy is outside the scope of this discussion, the chemical pathway to these agricultural tools often involves intermediates like this compound. The synthesis of certain herbicidal compounds relies on the structural backbone provided by this molecule, which can be further modified to achieve the desired chemical properties for these applications. For example, related compounds such as 2-chloro-4-methylsulfonylbenzoic acid are known to be crucial intermediates in the synthesis of herbicides for cornfields. The synthesis of such precursors can involve multi-step processes, including chlorination and oxidation reactions.

Building Block for Advanced Materials

The application of benzoic acid derivatives extends into materials science, where they can serve as fundamental units in the construction of novel polymers. Although detailed properties of the resulting materials are not the focus here, the role of compounds like this compound as a monomer or a precursor to monomers is of significant academic interest. For instance, the structurally similar compound 2-(4-Chlorobenzoyl)benzoic acid is utilized in the preparation of bisphthalazinone monomers. sarex.com These monomers are essential for the synthesis of high-performance polymers such as poly(arylene ether)s, poly(arylene thioether)s, and poly(arylene sulfone)s. sarex.com The general principle involves leveraging the carboxylic acid and ketone functionalities of the benzoyl benzoic acid structure to create repeating units that form long polymer chains.

Intermediate for Other Specialized Chemical Entities

Beyond large-scale applications in agriculture and polymers, this compound also serves as an intermediate in the synthesis of other specialized chemical entities. Its structure is a valuable scaffold for creating a variety of organic molecules with potential applications in diverse fields. The synthesis of such specialized molecules often involves leveraging the reactivity of the carboxylic acid group or modifications to the aromatic rings.

Methodological Contributions to Organic Chemistry

The study and use of this compound and its analogs also contribute to the broader field of organic chemistry by providing platforms for the development of new synthetic methods and tools.

Catalyst and Reagent Development Studies

The synthesis and subsequent reactions of this compound and similar compounds can be subjects of catalyst and reagent development studies. For instance, the hydrogenation of benzoic acid derivatives is an area of active research, with studies focusing on the chemoselective reduction of the carboxylic acid group in the presence of the aromatic ring. Research in this area explores various catalysts, such as ruthenium-tin catalysts on an alumina (B75360) support, to achieve high selectivity towards the desired alcohol product. While not specific to the title compound, these studies on analogous structures advance the field of catalysis and provide tools that could be applied to the transformations of this compound.

Advanced Derivatives and Analogues Research Synthesis and Characterization Focus

Synthesis of Substituted Benzoylbenzoic Acid Analogues

The synthesis of analogues of 2-(4-chloro-3-methylbenzoyl)benzoic acid often involves modifications of the well-established Friedel-Crafts acylation reaction. This reaction typically utilizes a substituted phthalic anhydride (B1165640) and a substituted benzene (B151609) derivative in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride. researchgate.netnih.gov The choice of substituents on both the phthalic anhydride and the benzene ring dictates the final structure of the benzoylbenzoic acid analogue.

For instance, the reaction of phthalic anhydride with chlorobenzene, catalyzed by aluminum chloride, yields 2-(4-chlorobenzoyl)benzoic acid. researchgate.net Similarly, employing different substituted benzenes or phthalic anhydrides allows for the introduction of a wide array of functional groups onto the core structure, leading to a diverse library of analogues.

Another approach involves the reaction of substituted 3,3-diphenylphthalides with a lower alkanoic acid and water. google.com This method provides a route to substituted 2-benzoylbenzoic acids that can be useful as intermediates for various other compounds. google.com For example, reacting 6-(dimethylamino)-3,3-bis[4-(dimethylamino)phenyl]phthalide (crystal violet lactone) with aqueous acetic acid under reflux conditions yields 5-(dimethylamino)-2-[4-(dimethylamino)-benzoyl]benzoic acid. google.com While this example illustrates the modification of a different parent structure, the principle of modifying precursors to generate substituted benzoylbenzoic acids is a key strategy in synthetic organic chemistry.

The table below summarizes some examples of substituted benzoylbenzoic acid analogues and their synthetic precursors.

Target AnaloguePhthalic Anhydride PrecursorBenzene PrecursorKey Reagents
2-(4-Chlorobenzoyl)benzoic acidPhthalic anhydrideChlorobenzeneAnhydrous aluminum chloride
2-(4-Methylbenzoyl)benzoic acidPhthalic anhydrideTolueneAnhydrous aluminum chloride
5-(Dimethylamino)-2-[4-(dimethylamino)-benzoyl]benzoic acidNot applicableNot applicable6-(dimethylamino)-3,3-bis[4-(dimethylamino)phenyl]phthalide, Acetic acid, Water

Synthesis of Acyl Chloride Derivatives

The conversion of the carboxylic acid moiety of this compound into a more reactive acyl chloride is a crucial step for further derivatization, particularly for the synthesis of amides and esters. The most common method for this transformation is the reaction of the parent benzoic acid with thionyl chloride (SOCl₂). prepchem.comresearchgate.net

A representative procedure involves refluxing the benzoic acid derivative with an excess of thionyl chloride, often in an inert solvent like 1,2-dichloroethane. researchgate.net A catalytic amount of N,N-dimethylformamide (DMF) can also be added to facilitate the reaction. researchgate.net The reaction mixture is typically heated for several hours to ensure complete conversion. prepchem.com After the reaction is complete, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acyl chloride. prepchem.com Purification can be achieved by distillation under reduced pressure. prepchem.com

For example, the synthesis of the closely related 2,4-dichloro-3-methylbenzoyl chloride is achieved by reacting 2,4-dichloro-3-methylbenzoic acid with thionyl chloride at 80°C for 2 hours. prepchem.com The resulting product can be distilled at 125-128°C at 6 mmHg to obtain the pure acyl chloride. prepchem.com This method is directly applicable to the synthesis of 2-(4-chloro-3-methylbenzoyl)benzoyl chloride.

Starting MaterialReagentConditionsProduct
2,4-dichloro-3-methylbenzoic acidThionyl chloride (SOCl₂)80°C, 2 hours2,4-dichloro-3-methylbenzoyl chloride
2-(4-chlorophenoxymethyl)benzoic acidThionyl chloride (SOCl₂)Reflux in dichloromethane (B109758) with DMF and pyridine (B92270)2-(4-chlorophenoxymethyl)-benzoyl chloride

Synthesis of Thioureide and Related Amide Derivatives

The acyl chloride derivative of this compound is a key intermediate for the synthesis of a variety of amide and thioureide derivatives.

Thioureides are typically synthesized in a multi-step, one-pot reaction. researchgate.netresearchgate.net First, the benzoyl chloride is reacted with a thiocyanate (B1210189) salt, such as ammonium (B1175870) or potassium thiocyanate, in an anhydrous solvent like acetone. researchgate.netresearchgate.net This reaction forms an in-situ benzoyl isothiocyanate intermediate. Subsequently, a primary aromatic or aliphatic amine is added to the reaction mixture. The amine undergoes a nucleophilic addition to the isothiocyanate group to form the corresponding N,N'-disubstituted thioureide. researchgate.netresearchgate.net

The general synthetic pathway is as follows:

Formation of Benzoyl Isothiocyanate: R-COCl + SCN⁻ → R-CO-NCS + Cl⁻

Formation of Thioureide: R-CO-NCS + R'-NH₂ → R-CO-NH-C(S)-NH-R'

A variety of primary amines can be used in this reaction, allowing for the synthesis of a diverse library of thioureide derivatives with different substituents on the terminal nitrogen atom. researchgate.net

Related amide derivatives can be synthesized by the direct reaction of the acyl chloride with a primary or secondary amine. This reaction is a standard nucleophilic acyl substitution, often carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

Acyl ChlorideReagentsIntermediateFinal Product
2-(4-ethyl-phenoxymethyl)-benzoyl chloride1. Ammonium thiocyanate 2. Primary aromatic amine2-(4-ethyl-phenoxymethyl)benzoyl isothiocyanateN-(arylcarbamothioyl)-2-((4-ethylphenoxy)methyl)benzamide
2-(4-methoxy-fenoxymethyl) benzoic acid chloride1. Ammonium thiocyanate 2. Primary aromatic amine2-(4-methoxy-fenoxymethyl)benzoyl isothiocyanateN-(arylcarbamothioyl)-2-((4-methoxyphenoxy)methyl)benzamide

Synthesis of Heterocyclic Compounds Derived from the Benzoylbenzoic Acid Core

The unique keto-acid structure of this compound makes it a valuable precursor for the synthesis of various fused heterocyclic systems. The presence of the ketone and carboxylic acid groups in a 1,4-relationship allows for cyclization reactions with binucleophilic reagents.

One important class of heterocycles that can be synthesized are phthalazinones . The reaction of a 2-benzoylbenzoic acid derivative with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) or a substituted hydrazine leads to the formation of a 4-substituted-2,3-dihydrophthalazin-1-one. researchgate.net The reaction proceeds via condensation of the hydrazine with the ketone carbonyl group, followed by an intramolecular cyclization with the carboxylic acid group, resulting in the formation of the six-membered heterocyclic ring.

Another potential heterocyclic system that could be explored is the quinazolinone ring system. While the direct synthesis from 2-benzoylbenzoic acids is less common, multi-step synthetic strategies can be envisioned. For instance, conversion of the ketone to an amine, followed by reaction with a one-carbon source could potentially lead to a quinazolinone derivative. More commonly, quinazolinones are synthesized from 2-aminobenzoic acid derivatives. researchgate.netijbpsa.com

The table below outlines the synthesis of phthalazinones from a 2-benzoylbenzoic acid core.

Starting MaterialReagentHeterocyclic Product
2-Benzoylbenzoic acidHydrazine hydrate4-Phenyl-2,3-dihydrophthalazin-1-one
2-(3,4-dimethylbenzoyl)benzoic acidHydrazine hydrate4-(3,4-dimethylphenyl)phthalazin-1-one

Structural Characterization of Novel Derivatives

The structural elucidation of newly synthesized derivatives of this compound is accomplished using a combination of modern spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the principal functional groups present in the synthesized compounds. researchgate.net Characteristic absorption bands for the C=O stretch of the ketone and carboxylic acid, the O-H stretch of the carboxylic acid, and the C-Cl stretch are typically observed. For thioureide derivatives, the C=S and N-H stretching vibrations provide further structural confirmation.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. The molecular ion peak (M⁺) confirms the molecular formula, and the fragmentation pattern can help to elucidate the structure of the molecule.

Elemental Analysis: Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and other elements in the compound. This data is used to confirm the empirical formula of the newly synthesized derivative.

X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction can provide an unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and stereochemistry. researchgate.net This technique is particularly valuable for confirming the exact conformation of the molecule in the solid state. researchgate.net

The following table summarizes the key characterization data for a generic 2-benzoylbenzoic acid.

TechniqueKey Observables
¹H NMRAromatic proton signals (multiplets), Carboxylic acid proton signal (broad singlet)
¹³C NMRAromatic carbon signals, Ketone carbonyl carbon signal (~195-200 ppm), Carboxylic acid carbonyl carbon signal (~165-170 ppm)
IR (cm⁻¹)O-H stretch (broad, ~2500-3300), C=O stretch (ketone, ~1680-1700), C=O stretch (acid, ~1700-1725), C-Cl stretch (~700-800)
Mass Spec.Molecular ion peak corresponding to the molecular weight
Elemental Analysis%C, %H, %N, %S values consistent with the calculated formula

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 2-(4-Chloro-3-methylbenzoyl)benzoic acid, and how are reaction conditions optimized?

  • The synthesis often involves Friedel-Crafts acylation of methyl-substituted benzene derivatives using chloro-substituted benzoyl chlorides. Catalysts like FeCl₃ are critical for regioselectivity, with reaction temperatures maintained between 80–120°C to balance yield and side-product formation. Purity is enhanced via recrystallization in ethanol/water mixtures .
  • Key validation : CHN analysis and NMR spectroscopy confirm molecular composition and regiochemistry .

Q. What spectroscopic techniques are most reliable for characterizing the structure of this compound?

  • UV-Vis spectroscopy identifies π→π* transitions in the aromatic and carbonyl groups (λmax ~260–280 nm). FT-IR confirms carboxylic acid (O-H stretch: 2500–3300 cm⁻¹) and ketone (C=O: ~1680 cm⁻¹) functionalities. Mass spectrometry (HRMS) provides exact mass verification (e.g., [M+H]<sup>+</sup> at m/z 274.0317) .

Q. How is X-ray crystallography applied to resolve the crystal structure of this compound?

  • Single-crystal X-ray diffraction using SHELXL or WinGX refines atomic coordinates and thermal parameters. Disorder in the chloro-methyl substituent is modeled with split positions, and hydrogen bonding networks (e.g., carboxylic acid dimers) are analyzed via ORTEP-3 visualizations .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental crystallographic data for this compound?

  • Discrepancies in bond lengths or angles may arise from dynamic effects (e.g., lattice vibrations) not captured in static DFT models. Use PLATON (ADDSYM) to check for missed symmetry and Hirshfeld surface analysis to quantify intermolecular interactions. Validate refinement parameters (R-factors) using CIF-check tools .

Q. What strategies optimize the yield of this compound in large-scale syntheses while minimizing byproducts?

  • DoE (Design of Experiments) evaluates variables like catalyst loading (FeCl₃: 10–20 mol%), solvent polarity (toluene vs. DCM), and stoichiometry. GC-MS monitors intermediates, and HPLC-PDA quantifies purity. Scalable protocols prioritize solvent recovery (e.g., toluene distillation) .

Q. What metabolic pathways or toxicity profiles have been hypothesized for derivatives of this compound?

  • In vitro studies using hepatic microsomes identify Phase I metabolites (e.g., hydroxylation at the methyl group) and Phase II conjugates (glucuronidation). Toxicity is assessed via MTT assays in HepG2 cells, with ROS generation measured via fluorescent probes (e.g., DCFH-DA) .

Q. How do computational tools (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound?

  • DFT calculations (B3LYP/6-31G*) model electrophilic substitution sites, while Autodock Vina screens for binding affinity to targets like COX-2. Solvent effects are simulated using COSMO-RS , and charge distribution is mapped via Mulliken population analysis .

Q. What analytical approaches address spectral discrepancies in polymorphic forms of this compound?

  • DSC/TGA distinguishes polymorphs by melting points and thermal stability. Solid-state NMR (<sup>13</sup>C CP-MAS) resolves crystallographic packing differences. Pairwise XRD pattern comparisons using DIFFRAC.EVA quantify phase purity .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of benzoyl chloride intermediates.
  • Crystallography : Use TWINLAWS in SHELXL to handle twinning in low-symmetry crystals .
  • Data Validation : Cross-reference spectral data with PubChem or Reaxys entries to confirm reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.